molecular formula C11H16N4O2 B2442907 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine CAS No. 1090016-15-1

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine

Cat. No.: B2442907
CAS No.: 1090016-15-1
M. Wt: 236.275
InChI Key: BDITWOYVNQHOQD-UHFFFAOYSA-N
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Description

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, has been studied for its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is the serotonin receptor 7 (5-HT7) . This receptor is a protein that, in humans, is encoded by the HTR7 gene. It is involved in several biological and neurological processes.

Mode of Action

This compound acts as a selective antagonist or inverse agonist of the serotonin receptor 7 (5-HT7) . This means it binds to the 5-HT7 receptor and reduces its activity. The compound’s interaction with its target leads to changes in the cellular signaling pathways, affecting various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine typically involves the reaction of 4-methylpiperidine with 3-nitropyridine-2-amine under specific conditions. One common method involves the use of a base such as potassium hydroxide in a solvent like ethylene glycol, followed by refluxing the mixture for a certain period .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group can yield 6-(4-Methylpiperidin-1-yl)-3-aminopyridin-2-amine.

    Substitution: Substitution reactions can yield various derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylpiperidin-1-yl)-3-nitropyridin-2-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperidine ring with a nitropyridine moiety makes it a versatile compound for various applications in medicinal chemistry.

Properties

IUPAC Name

6-(4-methylpiperidin-1-yl)-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-8-4-6-14(7-5-8)10-3-2-9(15(16)17)11(12)13-10/h2-3,8H,4-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITWOYVNQHOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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